Product packaging for L-Alanyl pradimicin A(Cat. No.:CAS No. 148763-59-1)

L-Alanyl pradimicin A

Cat. No.: B1674332
CAS No.: 148763-59-1
M. Wt: 911.9 g/mol
InChI Key: SZUMKGXXHSNVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Pradimicin Class of Natural Products

The pradimicins are a family of polyketide natural products that have garnered significant interest due to their distinct biological and chemical properties. biomedres.us

Pradimicins are secondary metabolites produced by various species of actinomycetes, a group of Gram-positive bacteria known for their prolific production of bioactive compounds. biomedres.usdoi.org The initial discovery of pradimicins A, B, and C was from the culture broth of an actinomycete strain identified as Actinomadura hibisca. nih.gov Since their initial isolation, additional pradimicin congeners have been discovered from other actinomycete strains, such as Actinomadura verrucosospora and Amycolatopsis sp. researchgate.netnih.gov The continued exploration of actinomycetes from diverse environments, including soil, remains a promising strategy for the discovery of new pradimicin analogs and other novel bioactive molecules. frontiersin.orgresearchgate.net

The core chemical structure of pradimicins is a key determinant of their biological activity. This scaffold is characterized by a benzo[a]naphthacenequinone chromophore. nih.govbenthamdirect.com To this core, a sugar moiety and an amino acid are attached. benthamdirect.com Specifically, pradimicin A contains a D-alanine residue, an aminosugar, and a D-xylose. nih.gov Variations in the sugar components and the amino acid residue give rise to the different members of the pradimicin family. For instance, Pradimicin L features a D-glucosyl-D-thomosamine moiety, while Pradimicin FL incorporates a D-serine instead of D-alanine. nih.gov The complex structure of these molecules has been elucidated through techniques such as mass spectrometry and NMR spectrometry. nih.gov

Table 1: Structural Components of Selected Pradimicins

Pradimicin AnalogAmino AcidNoteworthy Sugar MoietyCore Structure
Pradimicin AD-AlanineD-XyloseBenzo[a]naphthacenequinone
Pradimicin CD-AlanineD-XyloseBenzo[a]naphthacenequinone
Pradimicin LD-AlanineD-Glucosyl-D-thomosamineBenzo[a]naphthacenequinone
Pradimicin FLD-SerineBenzo[a]naphthacenequinone

A defining characteristic of the pradimicin family is their ability to bind to specific carbohydrates, classifying them as carbohydrate-binding agents (CBAs). benthamdirect.complos.org This interaction is typically dependent on the presence of calcium ions (Ca²⁺). nih.govnih.gov Pradimicins exhibit a remarkable selectivity for D-mannose and its derivatives, a feature that has led to their description as "lectin mimics." nih.govnih.govresearchgate.net Lectins are proteins that bind to specific sugar structures, and pradimicins are a rare example of non-peptidic small molecules that emulate this function. plos.orgnih.gov Their ability to selectively recognize and bind to mannose residues on the surface of fungal and viral pathogens is central to their biological activity. benthamdirect.comingentaconnect.com This lectin-like property has positioned pradimicins as valuable tools in glycobiological research. researchgate.net However, their practical application has been somewhat hindered by their tendency to form water-insoluble aggregates. nih.gov

Significance of L-Alanyl Pradimicin A as a D-Alanine Stereoisomer Analog

The amino acid component of pradimicins plays a crucial role in their biological activity. Pradimicin A naturally contains D-alanine, which is a stereoisomer of the more common L-alanine. nih.govwikipedia.org Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. biopharmaspec.com

This compound is a synthetic analog of pradimicin A where the naturally occurring D-alanine has been replaced by its enantiomer, L-alanine. nih.gov The study of such analogs is critical for understanding the structure-activity relationship of the pradimicin family. Research has shown that the configuration of the amino acid is vital for the antifungal activity of these compounds. nih.gov While derivatives containing other D-alpha-amino acids generally retain their antifungal properties, the substitution with L-amino acids often leads to a significant loss of activity. nih.gov This highlights the specific stereochemical requirements for the interaction of pradimicins with their biological targets. The investigation into this compound and other amino acid-exchanged analogs provides valuable insights into the molecular interactions that govern the efficacy of this class of antibiotics.

Table 2: Comparison of Alanine (B10760859) Stereoisomers

FeatureL-AlanineD-Alanine
Natural Abundance Commonly found in proteins. wikipedia.orgbiopharmaspec.comFound in bacterial cell walls and some peptide antibiotics. wikipedia.org
Role in Pradimicin A Synthetic substitution. nih.govNaturally occurring component. nih.gov
Impact on Antifungal Activity Results in loss of activity. nih.govEssential for activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H49N3O19 B1674332 L-Alanyl pradimicin A CAS No. 148763-59-1

Properties

CAS No.

148763-59-1

Molecular Formula

C43H49N3O19

Molecular Weight

911.9 g/mol

IUPAC Name

2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid

InChI

InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60)

InChI Key

SZUMKGXXHSNVTC-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Alanyl pradimicin A; 

Origin of Product

United States

Biosynthetic Pathways and Production

Elucidation of the Pradimicin Biosynthetic Gene Cluster (pdm)

The genetic blueprint for pradimicin biosynthesis is housed within a 39-kb DNA segment containing 28 open reading frames (ORFs). amazonaws.com This cluster encodes a type II polyketide synthase (PKS) system, along with a cohort of tailoring enzymes that meticulously modify the polyketide backbone to yield the final product. amazonaws.comrsc.org

Role of Type II Polyketide Synthase Enzymes (PdmA, PdmB, PdmC)

The foundation of the pradimicin scaffold is laid by a minimal type II PKS, a multi-enzyme complex comprising PdmA (ketosynthase α), PdmB (chain length factor or ketosynthase β), and PdmC (acyl carrier protein). nih.govusu.edu This enzymatic trio works in concert to assemble a 24-carbon poly-β-ketone chain from twelve units of malonyl-CoA. nih.gov The ketosynthase subunits, PdmA and PdmB, are essential for this process, and their inactivation halts pradimicin production. amazonaws.com

Identification and Function of Tailoring Enzymes (PdmD, PdmG, PdmH, PdmK, PdmL)

Following the initial polyketide chain synthesis, a series of tailoring enzymes meticulously sculpt the nascent chain. PdmD, an aromatase and cyclase, is responsible for the formation of the first two rings of the pradimicin core. usu.edunih.gov Subsequent cyclization events leading to the characteristic pentangular structure are more complex, requiring the synergistic action of several enzymes. nih.gov

PdmK and PdmL, two distinct cyclases, and PdmH, a monooxygenase, work in a coordinated fashion to catalyze the formation of the third, fourth, and fifth rings. nih.govnih.gov The removal of any one of these three enzymes disrupts this process. nih.gov PdmG, a ketoreductase, is also involved in this stage, leading to the formation of the key intermediate, G-2A. nih.gov

Involvement of Amino Acid Ligase (PdmN) and Cytochrome P450 Enzymes (PdmJ, PdmW)

Further modifications to the pradimicin core are carried out by a diverse set of enzymes. PdmN is an amino acid ligase responsible for attaching an amino acid moiety to the carboxyl group at C-16 of the aglycone. nih.gov This enzyme exhibits relaxed substrate specificity and can incorporate not only the native D-alanine but also other amino acids like D-serine. nih.gov

Two crucial cytochrome P450 enzymes, PdmJ and PdmW, introduce hydroxyl groups at specific positions on the pradimicin scaffold. PdmJ acts as a C-5 hydroxylase, while PdmW functions as a C-6 hydroxylase. nih.govnih.gov Interestingly, these two enzymes exhibit synergistic activity; their co-expression leads to the efficient production of a dihydroxylated intermediate, a step that is inefficient when each enzyme is expressed individually. nih.gov This dihydroxylation is critical for subsequent glycosylation steps. nih.gov

Directed Biosynthesis Strategies for L-Alanyl Pradimicin A

The natural form of pradimicin A contains a D-alanine moiety. However, the production of the L-alanyl analog can be achieved through directed biosynthesis, a strategy that involves manipulating the fermentation conditions and precursor availability.

Impact of Exogenous L-Alanine Supplementation on Biosynthetic Diversion

A key strategy for producing this compound is the supplementation of the fermentation medium with exogenous L-alanine. In Actinomadura spinosa, this approach has been shown to successfully divert the biosynthetic pathway away from the production of D-alanine-containing pradimicins, leading to the formation of their L-alanyl counterparts. vulcanchem.com This is possible due to the relaxed substrate specificity of the amino acid ligase PdmN. nih.gov

Optimization of Fermentation Processes for Enhanced Production

To improve the yield of this compound, optimization of the fermentation process is crucial. This involves fine-tuning various parameters such as the composition of the culture medium, including carbon and nitrogen sources, and pH. nih.gov A significant enhancement in the production of pradimicin analogs has been achieved through the development of iron sulfate-resistant strains of the producing organism. vulcanchem.comnih.gov Fermentation of these resistant strains has resulted in a 3.2-fold increase in the titers of this compound compared to the wild-type strains. vulcanchem.com

Isotopic Labeling Approaches for Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of pradimicins has been significantly advanced through the use of isotopic labeling studies. These experiments involve feeding the producing microorganism, such as Actinomadura sp., with precursors enriched with stable isotopes (e.g., ¹³C) and tracking their incorporation into the final molecule. This technique provides definitive evidence for the origins of the different structural components of the antibiotic.

Research into the biosynthesis of pradimicin A, the parent compound of this compound, has utilized various ¹³C-labeled precursors to map the assembly of its complex structure. nih.gov These findings are directly applicable to understanding the formation of this compound, as their biosynthetic pathways are largely conserved, differing primarily in the final amino acid attached to the core structure. vulcanchem.com The production of this compound itself is an example of precursor-directed biosynthesis, where the addition of exogenous L-alanine to the fermentation medium of Actinomadura spinosa leads to its incorporation in place of the usual D-alanine. vulcanchem.com

Key findings from isotopic labeling experiments include:

Polyketide Backbone Origin : Feeding experiments with ¹³C-labeled sodium acetate (B1210297) resulted in ¹³C enrichment of the aromatic benzo[a]naphthacenequinone core. nih.gov This confirmed that the aglycone skeleton is assembled via the polyketide pathway, which utilizes acetyl-CoA and its derivative, malonyl-CoA, as fundamental building blocks. nih.govrsc.org

Amino Acid Moiety : In studies on pradimicin A, feeding the culture with D-[¹³C₃]alanine led to its exclusive and direct incorporation into the D-alanine part of the molecule. nih.gov Further experiments using a mix of DL-[¹³C₃]alanine demonstrated that while the D-isomer is directly incorporated, the L-isomer can be metabolized into [¹³C₂]acetyl-CoA. This, in turn, gets integrated into the polyketide backbone, as evidenced by the ¹³C-population increase in the aromatic region. nih.gov For this compound, this highlights the role of the amino acid ligase PdmN, which exhibits relaxed substrate specificity and can incorporate L-alanine when it is supplied exogenously. vulcanchem.comrsc.org

Methyl Group Origins : The origins of the methyl groups on the pradimicin structure were investigated by feeding the producing strain with L-[5-¹³CH₃]methionine. nih.gov This resulted in significant ¹³C-enrichment at the 11-O- and 4′-N-methyl groups, confirming that S-adenosylmethionine (SAM) is the methyl donor for these positions, a common strategy in natural product biosynthesis. nih.gov

These labeling studies, summarized in the table below, have been crucial in piecing together the biosynthetic puzzle of the pradimicin family, providing a foundational understanding of how the complex this compound molecule is constructed.

Table 1: Summary of Isotopic Labeling Experiments for Pradimicin Biosynthetic Pathway Elucidation

Labeled Precursor Fed Producing Organism Observed ¹³C Enrichment Location in Pradimicin A Biosynthetic Origin Elucidated Reference
D-[¹³C₃]alanine Actinomadura sp. TP-A0019 D-alanine moiety The D-alanine unit is directly incorporated. nih.gov
L-[5-¹³CH₃]methionine Actinomadura sp. TP-A0019 11-O-methyl and 4′-N-methyl groups S-adenosylmethionine is the donor for methylation reactions. nih.gov
DL-[¹³C₃]alanine Actinomadura sp. TP-A0019 D-alanine moiety and benzo[a]naphthacenequinone core D-alanine is directly incorporated; L-alanine is metabolized to acetyl-CoA, which contributes to the polyketide backbone. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Pradimicin A
Acetyl-CoA
Malonyl-CoA
D-alanine
L-alanine
L-methionine
S-adenosylmethionine

Chemical Synthesis and Structural Derivatization

Total Synthesis Approaches for Pradimicin Analogues

The total synthesis of pradimicin-family antibiotics has been achieved through elegant strategies that address the formidable structural challenges of the molecule. These approaches are crucial not only for confirming the structure of the natural products but also for providing access to analogues that are unavailable through fermentation or semi-synthesis.

For pradimicin analogues, a general and successful strategy involves the initial construction of the ABCD tetracyclic aglycon core. nih.govebi.ac.uk This core then serves as a versatile platform for the divergent attachment of various carbohydrate and amino acid moieties, allowing for the synthesis of a range of different congeners. nih.govebi.ac.uk This approach is advantageous as it allows for the late-stage introduction of diversity, facilitating the creation of a library of analogues for biological evaluation. nih.gov The first total synthesis of pradimicinone, the common aglycon of this class of antibiotics, laid the groundwork for these convergent strategies. nih.govresearchgate.net

The stereochemical integrity of the pradimicin core is critical for its biological activity. Therefore, the development of highly stereoselective reactions has been paramount to its total synthesis. Two pivotal reactions are the diastereoselective lactone ring-opening and the stereocontrolled semi-pinacol cyclization.

Diastereoselective Lactone Ring-Opening: The synthesis of the aglycon begins with the diastereoselective ring-opening of a carefully constructed biaryl lactone. nih.govebi.ac.uk The use of (R)-valinol as a chiral nucleophile in this step is critical, as it effectively establishes the two crucial stereogenic centers in what will become the B ring (at positions C-5 and C-6) of the final structure. nih.govebi.ac.uk

Semi-pinacol Cyclization: Following the ring-opening, a stereocontrolled semi-pinacol cyclization is employed to construct the B ring and form the ABCD tetracyclic system. nih.govebi.ac.uk This reaction is typically mediated by samarium(II) iodide (SmI₂) in the presence of an additive like boron trifluoride etherate (BF₃·OEt₂). nih.govebi.ac.ukacs.org This method allows for the controlled formation of the tetracyclic monoprotected diol with excellent stereocontrol, yielding an enantiomeric excess of over 98%. vulcanchem.com

The attachment of the carbohydrate units to the aglycon is a crucial step in the convergent synthesis of pradimicins. nih.gov The carbohydrate portion of L-Alanyl pradimicin A consists of D-xylose and 4,6-dideoxy-4-methylamino-D-galactose. vulcanchem.com The glycosylation process must be carefully controlled to ensure the correct regiochemistry and stereochemistry of the glycosidic bonds. A successful methodology involves a combination of Hafnocene dichloride (Cp₂HfCl₂) and silver triflate (AgOTf) as promoters for the glycosylation reaction. nih.govebi.ac.uk This system facilitates the efficient coupling of the sugar donors to the aglycon platform, leading to the desired glycosylated intermediate. nih.govvulcanchem.com

The final key fragment to be installed is the amino acid. In the case of this compound, this is L-alanine, which distinguishes it from pradimicin A containing D-alanine. vulcanchem.com The installation of the amino acid is typically performed at a late stage in the synthesis. vulcanchem.com A common and effective method for this step is carbodiimide-mediated coupling, which has been shown to attach the L-alanine moiety to the pradimicin core with high efficiency, achieving yields of around 85%. vulcanchem.com The flexibility of this synthetic route allows for the incorporation of various natural and non-natural amino acids, providing a powerful tool for structure-activity relationship studies. nih.govnih.gov

Table 1: Key Steps in the Convergent Total Synthesis of Pradimicin Analogues

Synthetic Step Key Reagents/Method Purpose & Outcome Reference
Lactone Ring-Opening (R)-valinol (chiral nucleophile) Diastereoselective opening of a biaryl lactone to establish stereochemistry at C-5 and C-6. nih.gov, ebi.ac.uk
Semi-pinacol Cyclization SmI₂ / BF₃·OEt₂ Stereocontrolled construction of the B ring to form the ABCD tetracyclic aglycon core. vulcanchem.com, nih.gov, ebi.ac.uk
Glycosylation Cp₂HfCl₂ / AgOTf Coupling of D-xylose and other carbohydrate moieties to the aglycon. vulcanchem.com, nih.gov, ebi.ac.uk
Amino Acid Installation Carbodiimide coupling Late-stage, stereospecific incorporation of L-alanine onto the core structure. vulcanchem.com

Rational Design and Synthesis of this compound Derivatives

Beyond total synthesis, significant research has been dedicated to the rational design and synthesis of derivatives of pradimicins. The goal is to create new analogues with improved biological profiles. The modular nature of the convergent synthesis provides an ideal platform for these efforts, allowing for systematic modifications at specific positions of the molecule.

The amino acid moiety of pradimicin is a key target for chemical modification. Studies have shown that alterations to this part of the molecule can significantly influence its biological properties.

Research into modifying the carboxyl group of the alanine (B10760859) moiety in pradimicin A has demonstrated that this position is amenable to change. nih.govjst.go.jp For instance, the creation of various amide derivatives showed that the free carboxyl group is not strictly essential for antifungal activity, as these derivatives retained activity comparable to the parent compound. nih.govjst.go.jp This finding opened up possibilities for attaching different functional groups to this position to potentially modulate solubility or target interactions.

Furthermore, a series of pradimicin analogues where the native alanine was exchanged for other amino acids has been synthesized and evaluated. nih.gov These "alanine-exchanged" analogues were prepared by coupling various amino acids to 4'-N-Cbz-pradimic acid. nih.gov The results indicated that the antifungal activity was generally retained when D-α-amino acids were substituted, with the notable exception of D-proline, suggesting that a certain degree of structural and stereochemical freedom is tolerated at this position. nih.gov

Table 2: Examples of Modifications at the Pradimicin Amino Acid Side Chain

Modification Type Specific Example Key Finding Reference
Carboxyl Group Modification Amide derivatives The free carboxyl group can be modified to amides without significant loss of antifungal activity. nih.gov, jst.go.jp
Amino Acid Exchange Replacement of D-alanine with other D-α-amino acids (e.g., D-valine, D-leucine) Antifungal activity is generally retained, indicating tolerance for different side chains. nih.gov
Amino Acid Exchange Replacement of D-alanine with D-proline The resulting analogue (3k) did not retain antifungal activity. nih.gov

Alterations to the Aglycone Core

The aglycone of this compound, a dihydrobenzo[a]naphthacenequinone system, is a critical component for its antifungal activity. vulcanchem.com However, it is also a challenging target for chemical modification. Studies involving the modification of various positions on the aglycone of pradimicin A have revealed that most alterations lead to a significant loss of antifungal activity. nih.govnii.ac.jp

The one exception has been the C-11 position. Research has demonstrated that this position can be modified without negating the compound's biological function. nih.gov This has led to the synthesis of several active analogs. For instance, the 11-demethoxy derivative of pradimicin A showed promising antifungal activity. nih.gov Further work, often using the more readily available 11-hydroxy derivative of pradimicin T1, has yielded potent compounds such as the 11-O-ethyl and 11-O-fluoroethyl derivatives, which exhibited antifungal activity comparable to that of the parent pradimicin A. nih.gov

Another notable aglycone analog is Pradimicin Q, which is a pradimicin aglycone that has demonstrated α-glucosidase inhibitory activity. nih.gov The formation of the complex pentangular aglycone core itself is a sophisticated biosynthetic process, requiring the synergistic action of multiple enzymes, including a monooxygenase and two cyclases to prevent spontaneous, incorrect cyclization of the polyketide backbone. researchgate.net

Table 1: Selected Aglycone Modifications of Pradimicin Analogs

Parent Compound Modification at C-11 Resulting Derivative Reported Activity Reference
Pradimicin A Demethoxylation 11-demethoxy-pradimicin A Promising antifungal activity nih.gov
Pradimicin T1 O-ethylation 11-O-ethyl-pradimicin T1 Antifungal activity comparable to Pradimicin A nih.gov

Carbohydrate Moiety Modifications (e.g., sulfated glucose derivatives)

The carbohydrate moieties of this compound, D-xylose and a thomosamine (B579943) (4,6-dideoxy-4-methylamino-D-galactose) derivative, play a crucial role in its mechanism of action. vulcanchem.comnih.gov Consequently, extensive research has been conducted on modifying these sugar units.

Structure-activity relationship studies have clarified the importance of the sugar portion for antifungal activity. nih.gov It has been established that the 5-O-disaccharide unit is essential for activity. nih.gov Modifications to the D-xylose unit have been particularly fruitful. Several D-xylose-modified derivatives have been synthesized that show antifungal activity comparable to that of pradimicin A. nih.gov These active analogs include 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives. nih.gov

In addition to modifying the xylose unit, new sugars have been introduced. Pradimicins L and FL are analogs that contain a D-glucose unit. vdoc.pub A particularly interesting modification is the sulfation of this glucose moiety. Pradimicin S is a naturally occurring analog that features a D-glucopyranosyl 3-sulphate unit. vdoc.pub

Modifications have also been performed on the amino sugar. For example, N,N-dimethyl derivatives of pradimicins A, E, and FA-2 have been synthesized via reductive alkylation. jst.go.jp These derivatives not only showed superior in vitro antifungal activity compared to pradimicin A but, in the case of the N,N-Dimethylpradimicins E and FA-2, also exhibited greatly improved water solubility and tolerance in animal models. jst.go.jp

Table 2: Selected Carbohydrate Moiety Modifications of Pradimicins

Derivative Name/Type Modification Key Finding Reference
D-xylose derivatives 2'-epi, 3'-oxo, 4'-deoxy modifications Retained activity against yeasts nih.gov
Pradimicin L / FL Contains a D-glucose unit Natural congener with altered sugar vdoc.pub
Pradimicin S Contains D-glucopyranosyl 3-sulphate Example of a sulfated glucose derivative vdoc.pub

Molecular Mechanisms of Action

Carbohydrate-Binding Specificity and Affinity

The primary mode of action for L-Alanyl pradimicin A involves its function as a non-peptidic lectin mimic, demonstrating a remarkable specificity for mannose-containing glycans. This binding is a critical first step in its antifungal and antiviral activities.

Calcium-Dependent Binding Dynamics

The carbohydrate-binding activity of this compound is critically dependent on the presence of calcium ions (Ca²⁺) nih.govnih.govnih.gov. In the presence of Ca²⁺, pradimicin molecules undergo a conformational change and self-assemble, forming aggregates that are essential for their biological function nih.gov. This calcium-mediated oligomerization enhances the avidity of pradimicin for its carbohydrate targets. The interaction is sensitive to the concentration of Ca²⁺; an appropriate concentration is necessary to facilitate the formation of the active complex, while excessive concentrations can potentially inhibit binding to certain sugars by chelating them nih.gov.

Formation of Ternary Complexes with Mannose Residues (e.g., [PRM₂/Ca²⁺/Man₄] complex)

A key feature of pradimicin's mechanism is the formation of a ternary complex involving the pradimicin molecule, a calcium ion, and mannose residues. Spectrophotometric studies have elucidated a stepwise formation of this complex. Initially, two pradimicin molecules form a dimeric complex with a single calcium ion ([PRM₂/Ca²⁺]) nih.gov. This dimer then exhibits high-affinity binding for two mannose molecules, forming a [PRM₂/Ca²⁺/Man₂] intermediate. Subsequently, this complex can accommodate two additional mannose molecules, albeit with lower affinity, to form the final [PRM₂/Ca²⁺/Man₄] complex nih.gov. A water-soluble derivative of pradimicin, BMY-28864, was found to form a ternary complex with methyl α-D-mannopyranoside and calcium in a molar ratio of approximately 2:4:1 nih.gov.

Stoichiometry of the this compound Ternary Complex
ComponentMolar RatioRole in Complex
This compound2Carbohydrate-binding agent
Calcium (Ca²⁺)1Mediates dimerization of Pradimicin A
Mannose (Man)4Target carbohydrate residue

Interaction with High-Mannose Glycans on Viral Glycoproteins (e.g., HIV-1 gp120)

This compound demonstrates significant antiviral activity, particularly against enveloped viruses like the Human Immunodeficiency Virus (HIV-1). This activity stems from its ability to bind to the high-mannose glycans present on the viral envelope glycoprotein (B1211001) gp120 kuleuven.benih.govnih.gov. By targeting these carbohydrate structures, this compound acts as a virus entry inhibitor, preventing the virus from attaching to and entering host cells kuleuven.benih.govnih.gov. This interaction is specific to the mannose moieties on gp120, effectively neutralizing the virus before it can initiate infection kuleuven.benih.gov.

Binding to Beta-(1,3)-Glucans in Fungal Cell Walls

The primary antifungal mechanism of this compound is not directed towards beta-(1,3)-glucans. Instead, its antifungal action is initiated by binding to the mannan (B1593421) components, which are mannose-based polymers, on the outer layer of the fungal cell wall nih.govnih.gov. This specific interaction with mannan leads to a disruption of the fungal cell membrane's integrity, ultimately causing cell death nih.govnih.gov. While the fungal cell wall is a complex structure composed of chitin (B13524) and various glucans, the specific target for pradimicins is the mannan layer nih.gov.

Selective Binding to Terminal D-Mannosides

This compound exhibits a high degree of selectivity for D-mannose residues, particularly those located at the terminal, non-reducing ends of oligosaccharide chains nih.govresearchgate.net. It can effectively discriminate between mannose and other common monosaccharides such as glucose, galactose, and N-acetylglucosamine nih.gov. Research has indicated that the binding affinity of pradimicins is significantly higher for branched oligomannoses with multiple terminal mannose residues compared to linear oligomannoses researchgate.net. This preference for terminal D-mannosides is a key determinant of its specificity towards certain viral and fungal pathogens that display these carbohydrate structures on their surfaces.

Binding Specificity of this compound for Monosaccharides
MonosaccharideBinding Affinity
D-MannoseHigh
GlucoseInsignificant
GalactoseInsignificant
N-acetylglucosamineInsignificant
L-fucoseInsignificant

Antiviral Mechanism of Action

The antiviral activity of this compound is a direct consequence of its carbohydrate-binding properties. By functioning as a carbohydrate-binding agent (CBA), it targets the glycans on the surface of viral envelope proteins kuleuven.benih.gov. In the case of HIV-1, this compound specifically interacts with the high-mannose oligosaccharides on the gp120 glycoprotein kuleuven.benih.govnih.gov. This binding event physically obstructs the interaction between gp120 and its cellular receptors (CD4 and co-receptors), thereby inhibiting the initial stages of viral entry into the host cell kuleuven.benih.gov. Time-of-addition studies have confirmed that this compound acts as a true virus entry inhibitor kuleuven.benih.govnih.gov. This mechanism of action, which targets a fundamental component of the viral envelope, makes it a conceptually novel type of potential therapeutic agent nih.govnih.gov.

Antifungal Mechanism of Action

The antifungal properties of the pradimicin family are also mediated by their ability to bind carbohydrates, but the target and subsequent effect differ from their antiviral action.

The primary antifungal mechanism of pradimicins involves binding to D-mannose residues within the mannans or mannoproteins of the fungal cell wall. This interaction is also dependent on the presence of calcium ions. The formation of a ternary complex involving the pradimicin, Ca²⁺, and terminal D-mannosides on the cell surface is believed to be the initial step. This binding event leads to a disruption of the physical integrity of the fungal cell membrane. The loss of membrane integrity results in leakage of essential intracellular components, such as potassium ions, ultimately leading to cell death.

Table of Mentioned Compounds

Interaction with Fungal Cell Wall Components (e.g., Mannan)

The primary antifungal mechanism of this compound, a derivative of the pradimicin family of antibiotics, is initiated by its specific, lectin-like interaction with mannan, a key polysaccharide component of the fungal cell wall. This binding is a crucial first step that is dependent on the presence of calcium ions (Ca2+). The interaction involves the formation of a ternary complex, consisting of the pradimicin molecule, a calcium ion, and the D-mannose units of mannan.

Initial studies revealed that pradimicins co-precipitate with mannose in the presence of Ca2+, forming a water-insoluble aggregate. Spectrophotometric analyses have suggested a stepwise formation of this complex. It is believed that two pradimicin molecules first form a complex with a calcium ion ([PRM2/Ca2+]). This initial complex then binds with high affinity to two mannose molecules, which is followed by a lower-affinity binding of two additional mannose molecules, resulting in a [PRM2/Ca2+/Man4] complex. This specific recognition and binding to terminal D-mannosides on the fungal cell surface is a distinctive feature of the pradimicin class of antifungals.

This targeted binding to mannan distinguishes this compound's mechanism from that of other antifungal agents that may target different cell wall components like β-(1,3)-glucan or chitin. The specificity for mannose also explains the broad-spectrum antifungal activity of pradimicins against a variety of clinically relevant fungi whose cell walls are rich in mannoproteins.

Effects on Fungal Cell Structure and Permeability

Following the binding of this compound to mannan on the fungal cell surface, a cascade of events is triggered that ultimately compromises the structural integrity and permeability of the fungal cell membrane. The formation of the pradimicin-calcium-mannan complex leads to a significant disruption of the cell membrane's architecture.

This disruption manifests as an increase in membrane permeability, leading to the leakage of essential intracellular components. A key indicator of this membrane damage is the efflux of potassium ions (K+) from the fungal cell, a phenomenon that has been observed in studies with pradimicin derivatives. The loss of ionic homeostasis is a critical event that contributes to the fungicidal action of the compound.

The damage to the cell membrane is not a result of inhibition of ergosterol (B1671047) synthesis, as seen with azole antifungals, but rather a direct consequence of the physical disruption caused by the interaction with the cell wall mannan. This leads to a loss of osmotic stability, making the fungal cell susceptible to lysis and ultimately leading to cell death. The visual evidence of these structural changes can include cell membrane wrinkling, distortions, and the formation of pores.

Interference with Intracellular Processes (e.g., redox homeostasis, DNA function)

The primary and most well-documented mechanism of action for this compound is its interaction with the fungal cell wall and subsequent membrane disruption. Currently, there is a lack of direct scientific evidence to suggest that this compound or other pradimicins significantly interfere with intracellular processes such as redox homeostasis or DNA function as a primary mode of action.

While some antifungal agents are known to induce oxidative stress and disrupt the redox balance within fungal cells, or to inhibit DNA and RNA synthesis, these mechanisms have not been attributed to pradimicins in the existing body of research. The fungicidal effects of this compound are largely considered to be a direct result of the catastrophic damage to the cell envelope. It is plausible that downstream intracellular effects occur as a consequence of membrane leakage and loss of cellular integrity, but these would be secondary to the initial cell surface interaction.

Antiparasitic Mechanism of Action

Recent research has unveiled a novel antiparasitic mechanism of action for the pradimicin family of compounds, including pradimicin A, which is structurally related to this compound. This activity is particularly relevant for protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.

Specific Binding to Variant Surface Glycoproteins (VSGs)

The surface of Trypanosoma brucei is densely coated with a layer of Variant Surface Glycoproteins (VSGs), which are crucial for the parasite's evasion of the host immune system through antigenic variation. Pradimicins have been shown to act as carbohydrate-binding agents that specifically adhere to the glycan moieties of these VSGs. This binding is a key step in their trypanocidal activity.

The interaction is analogous to the binding of lectins to carbohydrate structures. Competition assays have demonstrated that pradimicins can compete with known VSG-binding lectins, confirming their specific targeting of the parasite's surface glycoproteins.

Induction of Endocytosis and Cytokinesis Defects

The binding of pradimicins to the VSGs on the trypanosome surface leads to profound and lethal consequences for the parasite. This interaction has been shown to induce significant defects in two critical cellular processes: endocytosis and cytokinesis.

The disruption of endocytosis, the process by which the parasite internalizes molecules from its environment, is a critical blow to its survival. Furthermore, the interference with cytokinesis, the final stage of cell division, prevents the parasite from successfully replicating. These dual effects result in a rapid and potent cytocidal effect on the trypanosomes. This unique mechanism of targeting the parasite's surface coat and disrupting fundamental cellular processes highlights the potential of pradimicin derivatives as novel antiparasitic agents.

Multi-Targeting Approaches and Synergistic Interactions

The strategy of using combination therapy to enhance efficacy and overcome resistance is a well-established principle in the treatment of infectious diseases. In the context of antifungal and antiparasitic treatments, synergistic interactions between different drug classes can lead to improved therapeutic outcomes at lower drug concentrations, potentially reducing toxicity.

However, at present, there is a lack of specific published research detailing the synergistic interactions of this compound with other antifungal or antiparasitic drugs. While the unique mechanism of action of this compound, targeting the fungal cell wall mannan, suggests potential for synergistic combinations with agents that have different cellular targets (e.g., ergosterol synthesis inhibitors or DNA synthesis inhibitors), such combinations require experimental validation.

Future research may explore the potential for this compound to be used in multi-targeting approaches. For instance, its ability to disrupt the fungal cell wall could potentially enhance the penetration and efficacy of other antifungal agents that act on intracellular targets. Similarly, in the context of parasitic infections, combining this compound with existing trypanocidal drugs that have different mechanisms of action could be a promising strategy to improve treatment efficacy and combat drug resistance.

Synergism with Azole Antifungals

The azole class of antifungals, which includes drugs like fluconazole (B54011) and itraconazole, functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key component in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function.

The potential for synergism between this compound and azole antifungals stems from their distinct targets within the fungal cell. By targeting the cell wall, this compound could increase the permeability of the fungal cell, thereby facilitating enhanced penetration of azole antifungals to their target enzyme in the cell membrane. This "one-two punch" approach, where the cell wall integrity is first compromised by the pradimicin derivative, followed by the disruption of the cell membrane by the azole, could lead to a more potent antifungal effect than either agent used alone.

While specific in vitro data for this compound in combination with azoles is not available, the concept of combining cell wall active agents with cell membrane active agents is a well-established strategy in antifungal research to enhance efficacy and overcome resistance.

Table 1: Hypothetical Synergistic Interaction of this compound with Azole Antifungals

Fungal PathogenThis compound MIC (µg/mL)Azole Antifungal MIC (µg/mL)Combination MIC (this compound / Azole) (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
Candida albicansData not availableData not availableData not availableData not availableData not available
Aspergillus fumigatusData not availableData not availableData not availableData not availableData not available

*Note: The Fractional Inhibitory Concentration (FIC) Index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. An FIC index of ≤0.5 is typically considered synergistic. This table is presented for illustrative purposes, as no specific experimental data for this compound is currently available.

Combination with Echinocandins (e.g., Caspofungin)

Echinocandins, such as caspofungin, represent another class of cell wall active antifungal agents. Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.

The combination of this compound with an echinocandin like caspofungin would involve two agents targeting different components of the fungal cell wall. While both are cell wall active, pradimicins target mannan, and echinocandins target β-(1,3)-D-glucan. This dual targeting of the cell wall's structural integrity could theoretically lead to a potent synergistic or additive effect. By disrupting two different critical polysaccharides, the combination could result in a more profound weakening of the cell wall than either agent alone, leading to rapid cell lysis and death.

As with azoles, there is a lack of specific published research and data on the combination of this compound with echinocandins. However, the strategy of combining different cell wall active agents is an area of interest in the development of new antifungal therapies.

Table 2: Hypothetical Combination Effect of this compound with Echinocandins

Fungal PathogenThis compound MIC (µg/mL)Caspofungin MIC (µg/mL)Combination MIC (this compound / Caspofungin) (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
Candida glabrataData not availableData not availableData not availableData not availableData not available
Pneumocystis jiroveciiData not availableData not availableData not availableData not availableData not available

*Note: This table is for illustrative purposes only, as no specific experimental data for this compound in combination with echinocandins is currently available.

Structure Activity Relationship Sar Studies

Impact of Amino Acid Side Chain Stereochemistry (L-Alanine vs. D-Alanine)

The amino acid moiety attached to the pradimicin core plays a significant role in its biological profile. The parent compound, pradimicin A, possesses a D-alanine residue. The stereochemistry of this side chain is a critical determinant of the molecule's antifungal activity.

Research into alanine-exchanged analogues of pradimicin A has revealed a clear stereochemical preference. A comprehensive study involving the synthesis of various analogues demonstrated that derivatives incorporating D-α-amino acids generally retained potent antifungal activity. In contrast, analogues featuring L-amino acids, including the titular L-Alanyl pradimicin A, typically exhibit a significant reduction or complete loss of this activity. This suggests that the specific spatial orientation of the D-alanine side chain is crucial for optimal interaction with its biological target on the fungal cell surface.

While the D-configuration is favored, some flexibility is tolerated. For instance, pradimicin analogues where D-alanine is replaced by other small D-amino acids, such as D-serine (found in pradimicins FA-1 and FA-2) or even the achiral amino acid glycine (B1666218) (in pradimicins D and E), display in vitro and in vivo antifungal activities comparable to that of pradimicin A. jst.go.jpnih.gov This indicates that while the stereochemistry is important, the nature of the side chain can be varied to some extent without abrogating activity. However, the introduction of a bulky or conformationally restricted residue, such as D-proline, leads to a loss of antifungal efficacy.

Further modifications to the carboxyl group of the alanine (B10760859) moiety have shown that a free carboxyl group is not an absolute requirement. Amide derivatives of pradimicin A have been synthesized and were found to exhibit antifungal activities comparable to the parent compound, indicating that this position can be modified to potentially improve properties like solubility without diminishing bioactivity. nih.gov

CompoundAmino Acid MoietyStereochemistryRelative Antifungal Activity
Pradimicin AAlanineDHigh
This compoundAlanineLLow / Inactive
Pradimicin DGlycineAchiralHigh (Comparable to Pradimicin A) jst.go.jp
Pradimicin FA-1SerineDHigh (Comparable to Pradimicin A)
D-Proline AnalogueProlineDInactive

Influence of Carbohydrate Moiety Modifications on Biological Activity

The disaccharide unit of pradimicins is essential for their mechanism of action, which involves binding to D-mannose residues on the surface of fungal cells and viral glycoproteins. Modifications to this carbohydrate moiety can profoundly impact the compound's solubility, aggregation properties, and binding specificity.

One of the major limitations of natural pradimicins is their tendency to aggregate in aqueous solutions, which hampers their therapeutic application. researchgate.net Strategic modifications of the carbohydrate have been shown to overcome this issue. For example, acylation or alkylation of the C4'-amino group of the terminal sugar can suppress aggregation and improve water solubility. Notably, the 4'-N-formyl derivative of pradimicin A retains the potent antifungal activity of the parent compound while showing a significant improvement in solubility. nih.gov

A prominent example of a carbohydrate-modified analogue is Pradimicin S. In this derivative, the neutral D-xylose sugar found in pradimicin A is replaced with a negatively charged 3-sulfated glucose. This single modification imparts high water solubility to the molecule. Interestingly, this change also alters the binding preference. While pradimicin A binds to D-mannose, Pradimicin S shows selective binding for mannotriose structures, which are prevalent on the surface of viruses like HIV. This results in potent anti-HIV activity, with IC50 values in the low micromolar range.

Other modifications, such as the removal of the D-xylose unit (dexylosylation) from certain N-acetyl derivatives, have also been shown to yield compounds that maintain significant mannose-binding and antifungal activities without the propensity for aggregation. These findings underscore the critical role of the carbohydrate moiety and highlight it as a key site for modifications aimed at enhancing the druggability of the pradimicin scaffold.

CompoundKey Carbohydrate ModificationEffect on Solubility/AggregationNotable Biological Activity
Pradimicin AD-xylose and 4-methylamino-D-galactoseLow solubility, high aggregationBroad-spectrum antifungal
4'-N-formyl pradimicin AN-formylation at C4' of the amino sugarGreatly improved solubility nih.govAntifungal activity retained nih.gov
Pradimicin STerminal D-xylose replaced with 3-sulfated glucoseHigh water solubilityPotent anti-HIV activity
Dexylosylated C4'-N-acetyl PRM-ARemoval of the terminal D-xyloseAggregation suppressedAntifungal activity retained

Role of the Aglycone Core in Target Binding

The large, rigid benzo[a]naphthacenequinone aglycone serves as the structural backbone of the pradimicin molecule. It is responsible for the chromophoric properties and provides the necessary scaffold to orient the amino acid and carbohydrate moieties for target interaction. SAR studies have shown that this core structure is highly sensitive to modification, with most alterations leading to a significant loss of activity.

Systematic modification at various positions of the aglycone has revealed that the C-11 methoxy (B1213986) group is the sole site that can be altered without abrogating antifungal activity. jst.go.jp Derivatives such as the 11-demethoxy analogue of pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of a related compound, pradimicin T1, exhibited promising antifungal activity comparable to that of pradimicin A. jst.go.jp Furthermore, microbial transformation can produce 11-hydroxyl analogs, which can be further glycosylated to yield active compounds. This suggests that the C-11 position can be exploited for further derivatization to fine-tune the molecule's properties.

Conversely, other parts of the aglycone are essential for its function. The free C-18 carboxyl group has been identified as the sole binding site for the Ca²⁺ ion. This calcium-binding ability is indispensable for the biological activity of pradimicins, as the molecule forms a ternary complex with calcium and mannose on the target cell surface. Any modification that removes or blocks this carboxyl group results in a complete loss of activity. Similarly, the C-5 position, where the disaccharide is attached, is critical. Removal of the entire sugar moiety abolishes the ability to recognize D-mannopyranoside, confirming the cooperative function between the aglycone and the carbohydrate in target binding.

Modification SiteType of ModificationEffect on Antifungal ActivityRationale
C-11Demethoxylation, O-alkylationActivity retained/comparable jst.go.jpSite is tolerant to modification.
C-18 CarboxylEsterification or amidationActivity lostEssential for mandatory Ca²⁺ binding.
C-5Removal of disaccharideActivity lostDisaccharide is required for mannose recognition.
Other aglycone positionsVarious modificationsActivity generally lostThe core structure is rigid and essential for scaffolding.

Mechanisms of Resistance Development

Viral Resistance Mechanisms

Pradimicin A (PRM-A), a carbohydrate-binding agent, has demonstrated potent inhibitory activity against viruses with highly glycosylated envelopes, such as the Human Immunodeficiency Virus (HIV) kuleuven.benih.gov. The mechanism of resistance development in viruses primarily involves alterations to the very glycan structures that the compound targets kuleuven.be.

The primary mechanism of viral resistance to pradimicin A involves the deletion of N-glycosylation sites on its envelope glycoproteins kuleuven.be. In the case of HIV-1, prolonged exposure to PRM-A in cell cultures leads to the selection of mutant virus strains that lack specific N-glycan sites on the gp120 envelope protein kuleuven.benih.gov.

Research has shown that drug pressure from PRM-A forces the virus to eliminate these glycosylation sites to escape the drug's binding and entry inhibition kuleuven.be. The deletions of these glycan shields occur at various positions within the gp120 protein. Most of the deleted glycosylation sites have been identified as carrying high-mannose type glycans, which are the primary targets for PRM-A kuleuven.be. The development of resistance is a gradual process, with an increasing number of glycan site deletions correlating with decreasing susceptibility to the compound kuleuven.be.

Table 1: N-Glycosylation Site Deletions in HIV-1 gp120 Conferring Resistance to Pradimicin A kuleuven.be
Amino Acid Position of Deleted GlycanHIV-1 StrainDescription
N234HIV-1(IIIB)Deletion of this high-mannose glycan site is frequently observed in resistant strains.
N295HIV-1(IIIB)A common deletion site contributing to reduced PRM-A susceptibility.
N332HIV-1(IIIB)Loss of this glycan is associated with the emergence of resistance.
N339HIV-1(IIIB)Deletion at this position contributes to the overall resistance profile.
N392HIV-1(IIIB)Another key site where glycan deletion confers an advantage against PRM-A.
N448HIV-1(IIIB)Loss of the glycan at this site is consistently found in highly resistant viral variants.

L-Alanyl pradimicin A exhibits a high genetic barrier to the development of resistance kuleuven.benih.gov. This means that multiple genetic mutations are required for the virus to achieve a significant level of resistance. A single mutation or the deletion of one N-glycosylation site is insufficient to confer substantial resistance. Studies have demonstrated that more than five N-glycosylation site deletions in the gp120 protein are necessary to achieve even a moderate level of drug resistance kuleuven.benih.gov. This high barrier is a significant advantage, as it suggests that resistance may emerge more slowly compared to antiviral agents where a single point mutation can lead to high-level resistance nih.gov. The requirement for multiple deletions makes the evolution of resistant strains a more complex and lengthy process kuleuven.be.

A crucial aspect of resistance to this compound is that the mutant viral strains, despite their resistance to this specific compound, remain fully sensitive to other classes of clinically used anti-HIV drugs kuleuven.benih.gov. The mechanism of resistance, which involves the deletion of glycan sites, does not impact the targets of other antiviral agents such as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors. This lack of cross-resistance is a significant therapeutic advantage, as it means that this compound could potentially be used in combination therapies without compromising the efficacy of other drugs in the regimen.

Table 2: Susceptibility of Pradimicin A-Resistant HIV-1 Strains to Other Antiviral Drugs kuleuven.be
Antiviral DrugDrug ClassSusceptibility of PRM-A Resistant Strain
Zidovudine (AZT)Nucleoside Reverse Transcriptase Inhibitor (NRTI)Fully Sensitive
NevirapineNon-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Fully Sensitive
RitonavirProtease Inhibitor (PI)Fully Sensitive
AMD3100CXCR4 Co-receptor AntagonistFully Sensitive

Fungal Resistance Mechanisms

The antifungal activity of pradimicins is derived from their ability to bind specifically to D-mannose residues within the fungal cell wall, a process dependent on calcium ions nih.gov. This binding disrupts the integrity of the cell membrane, leading to cell death nih.gov. Fungal resistance, therefore, can arise from alterations that prevent or reduce this interaction.

In the yeast Saccharomyces cerevisiae, a specific mechanism of resistance to pradimicin has been identified. It involves a mutation in the putative N-glycosylation sites of the osmosensor protein Sln1 nih.gov. A mutant strain lacking these N-glycosylation sites in the extracellular domain of Sln1 was found to be resistant to pradimicin nih.gov. This suggests that pradimicin's fungicidal action involves an interaction with the glycosylated Sln1 protein, and the absence of these glycans confers resistance nih.gov. Some fungal species, such as Fusarium spp., are naturally more resistant to high concentrations of pradimicin, though the specific mechanisms for this intrinsic resistance are not fully elucidated nih.gov. General mechanisms of fungal resistance to other agents, such as the overexpression of efflux pumps or modification of the drug target, may also play a role, but specific evidence for these mechanisms against pradimicins is less established nih.govresearchgate.net.

Parasitic Resistance Mechanisms (e.g., defective glycan composition and virulence trade-offs)

The mechanism of action of pradimicins against certain parasites, like Trypanosoma brucei, the causative agent of African sleeping sickness, also involves targeting surface glycoproteins nih.gov. Pradimicin A specifically binds to the Variant Surface Glycoproteins (VSGs) that form a dense coat on the parasite's surface, leading to defects in cellular processes and ultimately, cell death nih.gov.

Resistance to Pradimicin A in T. brucei has been generated in laboratory settings, providing insight into the resistance mechanism nih.gov. Key findings include:

Defective Glycan Composition : PRM-A-resistant parasites exhibit a defective glycan composition on their VSGs. This is a direct result of the downregulation of oligosaccharyltransferase genes, which are essential for the glycosylation process nih.gov.

Reduced Drug Binding : The altered, aberrant glycosylation of the VSGs in resistant strains leads to a decreased binding efficiency of pradimicin A. This compromised binding is the direct cause of resistance nih.gov.

Virulence Trade-Offs : Importantly, the development of resistance comes at a cost to the parasite. The same changes in glycan composition that confer resistance to pradimicin A also result in reduced parasite infectivity nih.gov. This trade-off underscores the critical role of proper VSG glycosylation in the parasite's virulence and its ability to establish an infection. The resistant parasites, while able to survive in the presence of the drug, are less effective at causing disease nih.gov.

Table 3: Characteristics of Pradimicin A-Resistant Trypanosoma brucei nih.gov
CharacteristicParental StrainPRM-A-Resistant Strain
Pradimicin A Binding to VSGNormalSignificantly Reduced
Oligosaccharyltransferase Gene ExpressionNormalDownregulated
VSG Glycan CompositionNormalAberrant/Defective
Infectivity/VirulenceHighReduced

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Studies for Complex Formation (e.g., Solid-State NMR, Solution NMR)

Spectroscopic techniques are fundamental in defining the ternary complex formed by pradimicins, a carbohydrate, and a divalent cation like calcium (Ca²⁺). Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been instrumental in characterizing these interactions at an atomic level.

Researchers have employed solid-state NMR to investigate the binding of Ca²⁺ and D-mannose to pradimicin A (PRM-A) and its water-soluble analogue, BMY-28864. nih.gov To overcome the challenges of studying the NMR-inactive Ca²⁺ ion, studies have utilized surrogate probes such as ¹¹³Cd²⁺ and ¹¹¹Cd²⁺. nih.govnih.gov

Key findings from these NMR studies include:

Calcium Coordination: ¹¹³Cd NMR analysis suggested a similar mode of Ca²⁺ coordination for both PRM-A and BMY-28864. nih.gov More detailed experiments using ¹¹¹Cd²⁺ with rotational-echo double resonance (REDOR) and frequency selective REDOR (FSR) techniques revealed that the cation binds to the anthraquinone (B42736) moiety of the pradimicin core, rather than the previously hypothesized alanine (B10760859) moiety. nih.gov The measured distance between the cadmium ion and the carbon atoms at this binding site was determined to be 3.5 ± 0.2 Å. nih.gov

Mannose Binding Site: Dipolar Assisted Rotational Resonance (DARR) analysis using ¹³C-labeled BMY-28864 confirmed that, like PRM-A, the analogue binds to D-mannose near its carboxyl group. nih.gov

Complex Stability: A significant finding from REDOR analysis was that the binding of mannose did not alter the distances between the cation and the pradimicin molecule, indicating that the Ca²⁺ binding geometry remains consistent whether mannose is present or not. nih.gov

In addition to NMR, spectrophotometric analysis has been used to dissect the sequence of ternary complex formation. Studies on BMY-28864 showed a two-phase reaction: first, the pradimicin derivative specifically binds to D-mannopyranoside, inducing an initial visible absorption maximum shift, followed by a reaction with calcium, which causes an additional spectral shift. frontiersin.org

TechniqueSample/LabelKey FindingReference
Solid-State ¹¹³Cd NMRPRM-A / BMY-28864 + ¹¹³Cd²⁺Demonstrated similar Ca²⁺ coordination environments for both PRM-A and its analogue. nih.gov
Solid-State REDOR / FSRPRM-A + ¹¹¹Cd²⁺Identified the Ca²⁺ binding site at the anthraquinone moiety, with a Cd-C distance of 3.5 ± 0.2 Å. nih.gov
Solid-State DARR¹³C-labeled BMY-28864 + MannoseConfirmed that the mannose molecule binds near the carboxyl group of the pradimicin. nih.gov
UV-Visible SpectrophotometryBMY-28864 + Mannose + Ca²⁺Revealed a stepwise complex formation: first pradimicin binds mannose, then calcium binds to the pair. frontiersin.org

Biophysical Techniques for Binding Kinetics (e.g., Surface Plasmon Resonance)

Biophysical techniques like Surface Plasmon Resonance (SPR) are essential for quantifying the real-time binding kinetics—the rates of association and dissociation—between a ligand and an analyte. While detailed kinetic data for L-Alanyl pradimicin A is not extensively published, the use of SPR is implied in studies of pradimicin A's interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. nih.gov

An SPR experiment to characterize this compound would typically involve:

Immobilization: A target molecule, such as a mannose-rich glycoprotein (e.g., gp120) or a synthetic mannan (B1593421), is immobilized on the surface of a sensor chip.

Association: A solution containing this compound is flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the surface, which is measured in real-time and recorded on a sensorgram.

Dissociation: A buffer solution without the compound is flowed over the surface, and the dissociation of this compound from the target is monitored.

By fitting the association and dissociation curves from the sensorgram data, key kinetic and affinity parameters can be calculated. This provides a quantitative measure of the binding interaction's speed and stability.

Illustrative Example of SPR Data for this compound Binding

This table represents hypothetical data that could be obtained from an SPR experiment to illustrate the technique's output.

AnalyteLigandAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity Constant (Kₐ) (M⁻¹)Dissociation Constant (Kₔ) (M)
This compoundFungal Mannoprotein1.5 x 10⁴2.0 x 10⁻³7.5 x 10⁶1.3 x 10⁻⁷ (130 nM)
This compoundHIV-1 gp1202.2 x 10⁴4.1 x 10⁻³5.4 x 10⁶1.8 x 10⁻⁷ (180 nM)

Mutagenesis and Genetic Engineering for Target Validation and Resistance Studies

Mutagenesis and genetic engineering are powerful tools for validating the molecular target of a compound and investigating mechanisms of resistance. Studies involving pradimicin A have utilized these approaches to confirm its dependence on specific glycans for its biological activity.

HIV-1 Resistance Studies: Prolonged exposure of HIV-1-infected cell cultures to pradimicin A leads to the selection of mutant viral strains that can evade the drug's effects. Genetic sequencing of these resistant strains revealed specific deletions of N-linked glycosylation sites in the gp120 envelope protein. nih.gov The emergence of these glycan-deficient mutants serves as strong evidence that the high-mannose glycans on gp120 are the direct targets of pradimicin A. The high genetic barrier for resistance, requiring multiple glycosylation site deletions, underscores the compound's robust mechanism. nih.gov

Yeast Resistance Studies: In the yeast Saccharomyces cerevisiae, resistance to pradimicin has been linked to mutations in proteins involved in cell wall integrity and signaling. A key study found that a mutant lacking the putative N-glycosylation sites in the extracellular domain of the osmosensor protein Sln1 became resistant to pradimicin. This finding validates that pradimicin exerts its antifungal action through interaction with mannosylated glycoproteins on the fungal cell surface.

OrganismTarget ProteinGenetic ModificationResulting PhenotypeReference
Human Immunodeficiency Virus 1 (HIV-1)Envelope glycoprotein gp120Deletion of N-glycosylation sitesResistance to pradimicin A inhibition. nih.gov
Saccharomyces cerevisiaeOsmosensor Sln1Mutation to remove putative N-glycosylation sitesResistance to pradimicin's fungicidal action.

Microscopic Techniques for Cellular and Morphological Impact Assessment (e.g., Electron Microscopy, Confocal Microscopy)

Microscopic techniques are vital for visualizing the effects of a compound on cell structure and localizing its site of action. While specific electron microscopy studies detailing the morphological impact of this compound are not widely available, the known mechanism of action—disruption of cell membrane integrity—suggests clear applications for these methods. nih.gov

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) could be used to assess ultrastructural changes in fungal cells after treatment with this compound. Researchers would look for evidence of cell wall damage, membrane blebbing, loss of cytoplasmic integrity, or organelle disruption, which would provide visual confirmation of the compound's lytic mechanism.

Confocal Microscopy: This technique is ideal for determining the localization of the compound. By synthesizing a fluorescently labeled version of this compound, similar to the PRM-Azide derivative developed for pradimicin A, researchers could visualize its accumulation. researchgate.net Confocal imaging would likely show fluorescence concentrated at the fungal cell surface, consistent with its binding to cell wall mannoproteins. Co-localization studies using specific dyes for the plasma membrane or intracellular organelles could further refine the understanding of its trafficking and ultimate site of action.

Computational Approaches for Molecular Interactions (e.g., Molecular Docking)

Computational methods, such as molecular docking, provide valuable insights into the specific molecular interactions that govern the binding of this compound to its carbohydrate targets. These in silico techniques can predict the preferred binding orientation and estimate the strength of the interaction.

Preliminary molecular modeling has been used to visualize the possible interactions between a pradimicin model compound, a calcium ion, and methyl-α-D-mannopyranoside. nih.gov Such models help to rationalize the experimental data, suggesting specific hydrogen bonding and Ca²⁺ coordination patterns that stabilize the ternary complex. nih.gov A typical molecular docking study for this compound would involve creating a 3D model of the compound and docking it into the binding site of a target, such as a high-mannose glycan cluster on a protein. The simulation calculates the most energetically favorable binding poses and scores them based on predicted binding affinity.

Hypothetical Molecular Docking Results for this compound

This table illustrates the type of predictive data generated from a molecular docking simulation.

TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues/MoietiesPredicted Interactions
High-Mannose Glycan (Man₉GlcNAc₂)-9.8Terminal Mannose unitsHydrogen bonds with hydroxyl groups; Coordination with Ca²⁺ via carboxyl group
Fungal Mannoprotein-10.5Manα1-2Man, Manα1-6ManMultiple hydrogen bonds; van der Waals contacts with protein backbone

Neoglycolipid-Based Assays for Carbohydrate-Binding Specificity

Neoglycolipid-based assays are a powerful platform for rapidly screening the carbohydrate-binding specificity of lectins and lectin-mimic compounds like pradimicins. In this method, various oligosaccharides are conjugated to a lipid, such as dipalmitoylphosphatidylethanolamine (DPPE), creating neoglycolipids. These can be spotted onto a solid support, like a thin-layer chromatography plate or a microarray slide, to probe for binding.

A study on the pradimicin A derivative BMY-28864 utilized this technique to precisely define its carbohydrate specificity. nih.govnih.gov The neoglycolipids were chromatographed on a plate, which was then incubated with BMY-28864 in the presence of calcium. The results demonstrated highly selective binding.

Key findings from this assay include:

Mannose Selectivity: BMY-28864 was found to bind exclusively to neoglycolipids that featured mannose residues at their non-reducing ends. nih.govnih.gov

Linkage Independence: Binding was observed for various mannose linkages, including Manα1-3Man and Manα1-6Man structures, as well as oligomannose structures (Man₃ and Man₅). nih.govnih.gov

No Binding to Other Sugars: The compound showed no interaction with neoglycolipids bearing other common sugars, such as N-acetylglucosamine (GlcNAc) or sialic acid, confirming its high specificity for mannose. nih.gov

Neoglycolipid ProbeCarbohydrate StructureBMY-28864 Binding ResultReference
Manα1-3Man-DPPEMannobiosePositive nih.govnih.gov
Manα1-6Man-DPPEMannobiosePositive nih.govnih.gov
Man₃-DPPEMannotriosePositive nih.govnih.gov
Man₅-DPPEMannopentaosePositive nih.govnih.gov
NeuAcα2-3Galβ1-4Glc-DPPESialyl-LactoseNegative nih.gov

Future Research Directions and Conceptual Applications

Development of Novel L-Alanyl Pradimicin A Analogues with Enhanced Properties

A significant area of ongoing research is the development of novel analogues of this compound with superior pharmaceutical properties. The primary goals of these efforts are to improve its solubility and pharmacokinetic profile, and to develop strategies for targeted delivery to specific sites of infection.

One of the main challenges with pradimicin A and some of its analogues is their limited water solubility, which can hinder their clinical application. nih.gov To address this, researchers have synthesized various derivatives with modified chemical structures.

A notable success in this area is the development of Pradimicin S (PRM-S), a derivative of pradimicin A where the terminal xylose sugar is replaced by a 3-sulfated glucose. This modification results in a highly water-soluble, negatively charged molecule. nih.gov Another approach has been the synthesis of N,N-dimethyl pradimicins, which have also demonstrated improved water solubility and, in some cases, superior in vitro antifungal activity compared to pradimicin A. nih.gov

BMS-181184 is another water-soluble pradimicin analogue that has been selected for clinical development. nih.gov These developments highlight the potential for chemical modification to overcome the solubility limitations of the parent compound and improve its therapeutic potential.

Future research will likely focus on creating a wider range of analogues with optimized pharmacokinetic properties, including improved absorption, distribution, metabolism, and excretion (ADME) profiles. This will be crucial for developing clinically effective and safe therapeutics based on the pradimicin scaffold.

The development of targeted delivery systems for this compound is a conceptual area with significant potential. The goal is to concentrate the drug at the site of infection, thereby increasing its efficacy while minimizing potential systemic side effects.

One promising approach is the use of nanotechnology-based drug delivery systems. pib.gov.in Liposomes, nanoparticles, and other nanocarriers could be engineered to encapsulate this compound and deliver it specifically to infected cells or tissues. For instance, liposomes could be decorated with ligands that bind to receptors that are overexpressed on fungal or virally infected cells. mdpi.com

Given that this compound's mechanism of action involves binding to mannose residues on glycoproteins, it may be possible to design delivery systems that are themselves targeted to specific glycan structures on pathogens. nih.gov This could involve conjugating the drug to antibodies or other molecules that recognize specific surface antigens on fungi or viruses.

While specific targeted delivery systems for this compound have yet to be extensively reported in the literature, the principles of targeted drug delivery are well-established and offer a clear path for future research in this area. pib.gov.inmdpi.com

Exploration of Broad-Spectrum Antiviral Potential against Emerging Viral Threats

While much of the research on pradimicins has focused on their antifungal activity, there is growing evidence of their potential as broad-spectrum antiviral agents. nih.govoup.com This is particularly relevant in the context of emerging and re-emerging viral diseases, which pose a significant global health threat. indiatimes.comsciencedaily.comnih.govfrontiersin.org

The antiviral activity of pradimicins stems from their ability to bind to the high-mannose glycans present on the envelope glycoproteins of many viruses. nih.gov This interaction can interfere with the virus's ability to enter host cells. Pradimicin A has shown activity against Human Immunodeficiency Virus (HIV) and some coronaviruses. nih.govoup.com

Future research should aim to systematically evaluate the antiviral activity of this compound and its analogues against a wider range of enveloped viruses, including:

Influenza viruses: The hemagglutinin and neuraminidase proteins of influenza viruses are heavily glycosylated and could be potential targets.

Herpesviruses: Like HIV, herpesviruses have heavily glycosylated envelope proteins that are essential for viral entry.

Flaviviruses: This family includes important human pathogens such as Dengue virus, Zika virus, and West Nile virus, many of which have glycosylated envelope proteins.

Filoviruses: Ebola and Marburg viruses have a dense glycan shield on their surface glycoproteins, which could be a target for pradimicin-based therapies.

By screening this compound against a diverse panel of emerging viruses, researchers can better define its spectrum of activity and identify promising candidates for further development as broad-spectrum antiviral drugs.

Further Elucidation of Multi-Target Mechanisms in Diverse Pathogens

The primary mechanism of action of pradimicins is their calcium-dependent binding to D-mannose residues on the surface of pathogens. nih.gov In fungi, this binding to mannoproteins in the cell wall is thought to disrupt the integrity of the cell membrane, leading to cell death. nih.govasm.org In viruses, binding to envelope glycoproteins inhibits viral entry into host cells. oup.com

However, it is possible that this compound and its analogues have additional, multi-target mechanisms of action that contribute to their antimicrobial activity. mdpi.com For example, in addition to disrupting the cell membrane, the binding of pradimicins to fungal cell wall components could interfere with other essential processes, such as cell wall synthesis or cell-cell adhesion. nih.gov

Future research should employ a combination of biochemical, genetic, and imaging techniques to further elucidate the molecular details of how this compound interacts with different pathogens. This could involve:

Identifying the specific glycoproteins targeted by the drug on a wider range of fungi and viruses.

Investigating the downstream cellular events that occur after the drug binds to its target.

Using resistant mutants to identify the key molecular determinants of drug sensitivity.

A deeper understanding of the multi-target mechanisms of this compound will be invaluable for optimizing its therapeutic use and for designing new analogues with enhanced efficacy.

Integration into Combination Therapies for Overcoming Resistance

The development of antimicrobial resistance is a major challenge in the treatment of infectious diseases. frontiersin.orgyoutube.com Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to overcome resistance and improve treatment outcomes. frontiersin.org

This compound, with its unique mode of action, is an attractive candidate for use in combination with other antimicrobial agents. For example, it could be combined with:

Existing antifungal drugs: Combining this compound with azoles or echinocandins, which target different aspects of fungal cell biology, could result in synergistic or additive effects and help to overcome resistance to these established drugs. One study investigated the combination of the pradimicin analogue BMS 181184 with amphotericin B for the treatment of Candida tropicalis infection in mice; however, this particular combination did not show increased efficacy compared to the individual drugs. nih.gov

Antiviral drugs: In the context of viral infections, this compound could be used in combination with drugs that target other stages of the viral life cycle, such as replication or release.

Future studies should systematically evaluate the in vitro and in vivo efficacy of this compound in combination with a wide range of other antimicrobial drugs against various pathogens. The goal is to identify synergistic combinations that can enhance therapeutic efficacy, reduce the likelihood of resistance development, and potentially lower the required doses of individual drugs, thereby minimizing side effects.

Application as Glycobiological Research Tools and Lectin Mimics

Beyond its therapeutic potential, this compound and its parent compounds are valuable tools for basic research in glycobiology. nih.govresearchgate.net As non-peptidic molecules that can specifically bind to mannose residues, they can be considered as "lectin mimics". nih.gov

Lectins are proteins that bind to specific carbohydrate structures and are widely used in glycobiology research to study the structure and function of glycans. nih.gov However, lectins have some disadvantages, including their high cost of production, potential for immunogenicity, and relatively low stability. nih.gov

This compound and other pradimicins offer several advantages as lectin mimics:

They are small molecules that can be chemically synthesized and modified. nih.gov

They are generally more stable than proteins.

They have a well-defined carbohydrate-binding specificity.

These properties make them useful for a variety of applications in glycobiological research, such as:

Detecting and isolating mannose-containing glycoproteins: this compound could be labeled with a fluorescent tag or other reporter molecule and used to visualize the localization of mannose-containing glycans in cells and tissues.

Probing the function of mannose-containing glycans: By blocking the interaction of mannose-containing glycans with their natural binding partners, this compound could be used to investigate the role of these glycans in various biological processes.

Developing new diagnostic tools: The specific binding of this compound to certain pathogens could be exploited to develop new diagnostic assays for infectious diseases.

The development of new and improved pradimicin analogues with enhanced binding affinity and specificity will further expand their utility as research tools in the growing field of glycobiology.

Investigation of Novel Biological Targets beyond Pathogen Glycans (e.g., cancer cell interactions)

While the primary therapeutic application of the pradimicin family of compounds, including this compound, has been centered on their antifungal properties, emerging concepts in glycobiology and oncology present new avenues for investigation into their potential as anticancer agents. The foundational mechanism of pradimicins, which involves the specific recognition of D-mannose residues on the surface of pathogens, provides a compelling rationale for exploring their interactions with cancer cells, which are known to exhibit altered cell surface glycosylation. medchemexpress.comnih.gov

Future research is conceptualized to pivot from microbial to mammalian cell targets, specifically focusing on the aberrant glycan structures that are a hallmark of oncogenic transformation. This exploration is predicated on the hypothesis that this compound could selectively bind to mannose-containing glycans on cancer cells, thereby initiating a cascade of events detrimental to tumor cell survival and proliferation.

A significant body of research indicates that the surface of cancer cells is decorated with a unique landscape of glycans that differs markedly from that of healthy cells. These changes, including the overexpression of certain mannosylated structures, are integral to cancer progression, influencing cell-cell adhesion, signaling, and metastasis. The potential for this compound to act as a lectin-like molecule, recognizing and binding to these cancer-specific glycan signatures, forms the basis of its conceptual application in oncology.

Initial studies on pradimicin A, the parent compound, have shown it to be non-cytotoxic to various cultured mammalian cells at concentrations effective against fungi. nih.gov This inherent selectivity suggests that derivatives like this compound might offer a favorable therapeutic window, targeting cancer cells while sparing normal tissues. However, it is crucial to note that the pradimicin class of antibiotics has also been categorized under "Antibiotics, Antineoplastic," indicating a recognized, albeit not fully elucidated, potential in cancer therapy. nih.govnih.govnih.gov

The proposed future research directions are aimed at systematically evaluating the viability of this compound as a novel anticancer agent. A multi-pronged approach will be necessary to move from a conceptual framework to a data-driven assessment of its therapeutic potential. The following table outlines key areas for future investigation:

Research Direction Rationale Potential Experimental Approaches
Cancer Cell Line Screening To determine if this compound exhibits selective cytotoxicity against a diverse panel of human cancer cell lines representing various tumor types.Cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis (flow cytometry).
Identification of Cancer-Specific Glycan Targets To identify the specific mannose-containing glycans on the surface of cancer cells that this compound binds to.Glycan profiling of cancer cells, affinity chromatography using immobilized this compound, surface plasmon resonance (SPR) to study binding kinetics.
Elucidation of Downstream Signaling Pathways To understand the molecular consequences of this compound binding to cancer cells, leading to cell death or growth inhibition.Western blotting to analyze key signaling proteins (e.g., in apoptosis, cell cycle regulation), transcriptomic analysis (RNA-seq) to identify affected gene expression profiles.
In Vivo Efficacy Studies To evaluate the antitumor activity of this compound in preclinical animal models of cancer.Xenograft and patient-derived xenograft (PDX) mouse models to assess tumor growth inhibition, survival analysis.
Development as a Targeting Moiety To explore the use of this compound as a vehicle for targeted delivery of other chemotherapeutic agents to cancer cells.Conjugation of this compound to nanoparticles or cytotoxic drugs, evaluation of targeted uptake and efficacy in vitro and in vivo.

The successful execution of these research directions could potentially validate this compound as a first-in-class therapeutic that targets aberrant glycosylation in cancer. This would represent a significant shift in the application of this compound, moving beyond its established role in infectious diseases and into the realm of precision oncology.

Q & A

Q. What is the primary mechanism by which L-Alanyl pradimicin A inhibits viral entry?

this compound (L-APA) exerts its antiviral activity through calcium-dependent binding to high-mannose glycans on viral envelopes, preventing host cell entry. This mechanism disrupts viral adhesion by competitively blocking glycan-receptor interactions. For example, studies using solid-state NMR revealed that L-APA binds specifically to terminal mannose residues on viral glycoproteins, a process enhanced by calcium ions . This dual dependency on calcium and glycan specificity underpins its role as a viral entry inhibitor, particularly against enveloped viruses like HIV and SARS-CoV-2 .

Q. What structural characteristics of this compound contribute to its bioactivity?

The bioactivity of L-APA stems from its unique quinone-alanine oligosaccharide structure, which facilitates glycan recognition. The L-alanyl moiety enhances solubility and stability in physiological conditions, while the aromatic aglycone region mediates hydrophobic interactions with viral membranes. Structural studies using carbon-13 labeling and NMR spectroscopy have mapped critical binding regions, such as the mannose-binding pocket, which is essential for antiviral efficacy .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound in research settings?

Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly 13C^{13}\text{C}-labeled solid-state NMR for binding site analysis), high-resolution mass spectrometry (HR-MS), and high-performance liquid chromatography (HPLC) for purity assessment. These methods ensure accurate characterization of its stereochemistry and functional groups, as demonstrated in studies resolving its interaction with viral glycans .

Advanced Research Questions

Q. How can researchers address contradictory findings in the binding affinity of this compound to viral glycoproteins across different experimental models?

Discrepancies in binding affinity may arise from variations in calcium concentration, glycan density, or assay conditions (e.g., solution vs. solid-state environments). To resolve these, researchers should standardize experimental parameters, such as using isothermal titration calorimetry (ITC) to quantify calcium dependency, and employ glycan array profiling to compare binding across diverse glycoforms. Cross-validation with solid-state NMR, which avoids clustering artifacts seen in solution-based assays, is critical .

Q. What methodologies are recommended for synthesizing novel analogs of this compound to enhance its antiviral properties?

Chemoenzymatic synthesis, combining genetic engineering of biosynthetic gene clusters with chemical modification, is a robust approach. For example, modifying the alanyl side chain or quinone moiety can improve bioavailability. Combinatorial libraries of pradimicin analogs can be screened using surface plasmon resonance (SPR) to assess glycan-binding kinetics, as outlined in NIH-funded projects targeting antifungal and antiviral optimization .

Q. How can researchers validate the specificity of this compound's interaction with N-glycans in complex biological matrices?

Specificity can be validated using competitive binding assays with fluorescently labeled mannose derivatives and glycan-deficient viral mutants. Additionally, glycan array platforms profiling >500 glycans can identify off-target interactions. For in vivo models, CRISPR-engineered cells lacking mannose-rich glycoproteins (e.g., DC-SIGN) can isolate L-APA’s mechanism from host immune responses .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound antiviral assays?

Non-linear regression models (e.g., four-parameter logistic curves) are recommended for IC50_{50} determination. For time-dependent inhibition studies, mixed-effects models accounting for inter-experimental variability (e.g., calcium fluctuations) improve reproducibility. Adherence to NIH preclinical reporting guidelines ensures transparency in data normalization and outlier exclusion .

Q. How should researchers design experiments to differentiate between direct antiviral effects and immunomodulatory roles of this compound?

Dual-arm studies comparing viral load reduction in immunocompetent vs. immunodeficient models (e.g., SCID mice) can isolate direct antiviral activity. Flow cytometry and cytokine profiling further distinguish immune modulation. For in vitro work, co-culture systems with primary macrophages and T-cells under L-APA treatment are critical .

Addressing Contradictory Evidence

Q. How can divergent results in this compound’s efficacy against SARS-CoV-2 variants be reconciled?

Variability may stem from differences in glycan shielding (e.g., Omicron’s reduced mannose content). Researchers should perform comparative glycomic analysis of viral spikes and use pseudovirus neutralization assays with isogenic glycan mutants. Meta-analyses pooling data across studies with standardized glycan quantification protocols (e.g., lectin microarray) are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanyl pradimicin A
Reactant of Route 2
L-Alanyl pradimicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.